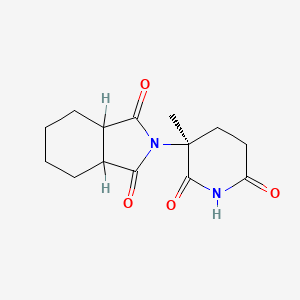
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that are significant in various fields due to their unique chemical properties and biological activities
Preparation Methods
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of benzylic amines with alkynes under gold catalysis can yield isoindole derivatives . Another method includes the use of palladium-catalyzed cascade reactions, which involve the dehydrogenation of isoindolines followed by C-H arylation . Industrial production methods often utilize these catalytic processes due to their efficiency and scalability.
Chemical Reactions Analysis
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of more complex structures.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the use of dimethyl acetylenedicarboxylate (DMAD) in cyclization reactions can yield cycloadducts .
Scientific Research Applications
1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- involves its interaction with specific molecular targets. For instance, as a CK2 inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity . This inhibition can disrupt various cellular pathways, leading to the suppression of tumor growth and viral replication.
Comparison with Similar Compounds
Compared to other isoindole derivatives, 1H-Isoindole-1,3(2H)-dione, 2-((3S)-3-methyl-2,6-dioxo-3-piperidinyl)- stands out due to its unique structural features and potent biological activities. Similar compounds include:
4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds also act as CK2 inhibitors but differ in their halogenation patterns.
1H-1,2,3-triazoles: These heterocycles share some chemical properties with isoindoles but have distinct biological activities and applications.
Properties
CAS No. |
108816-40-6 |
|---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
2-[(3S)-3-methyl-2,6-dioxopiperidin-3-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H18N2O4/c1-14(7-6-10(17)15-13(14)20)16-11(18)8-4-2-3-5-9(8)12(16)19/h8-9H,2-7H2,1H3,(H,15,17,20)/t8?,9?,14-/m0/s1 |
InChI Key |
MUCSNTQEWAKICU-CTCYHXBNSA-N |
Isomeric SMILES |
C[C@@]1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O |
Canonical SMILES |
CC1(CCC(=O)NC1=O)N2C(=O)C3CCCCC3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















